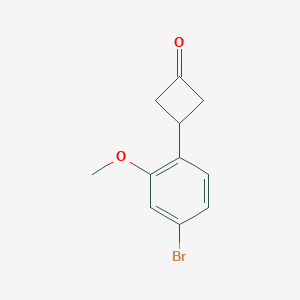

3-(4-Bromo-2-methoxyphenyl)cyclobutanone

Beschreibung

BenchChem offers high-quality 3-(4-Bromo-2-methoxyphenyl)cyclobutanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-2-methoxyphenyl)cyclobutanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H11BrO2 |

|---|---|

Molekulargewicht |

255.11 g/mol |

IUPAC-Name |

3-(4-bromo-2-methoxyphenyl)cyclobutan-1-one |

InChI |

InChI=1S/C11H11BrO2/c1-14-11-6-8(12)2-3-10(11)7-4-9(13)5-7/h2-3,6-7H,4-5H2,1H3 |

InChI-Schlüssel |

IDICJMJAYYXYQQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)Br)C2CC(=O)C2 |

Herkunft des Produkts |

United States |

3-(4-Bromo-2-methoxyphenyl)cyclobutanone: A Versatile Scaffold in Advanced Organic Synthesis and Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and advanced organic synthesis, highly strained ring systems serve as powerful springboards for generating molecular complexity. 3-(4-Bromo-2-methoxyphenyl)cyclobutanone (C₁₁H₁₁BrO₂) represents a bifunctional, high-value building block. It combines the inherent ring strain of a cyclobutanone core—primed for ring expansion, cleavage, and rearrangement—with a strategically substituted aryl ring. The methoxy group provides electronic modulation and steric directing effects, while the aryl bromide serves as a robust handle for downstream transition-metal-catalyzed cross-coupling.

This technical guide provides an in-depth analysis of the physicochemical properties, de novo synthetic methodologies, and divergent reactivity profiles of this critical intermediate, grounded in validated literature protocols.

Physicochemical Profiling

Understanding the physicochemical parameters of 3-(4-bromo-2-methoxyphenyl)cyclobutanone is essential for optimizing reaction solvents, predicting chromatographic behavior, and modeling downstream pharmacokinetic properties in drug discovery.

| Property | Value | Implication for Synthesis & Design |

| Molecular Formula | C₁₁H₁₁BrO₂ | Defines stoichiometry for cross-coupling and derivatization. |

| Molecular Weight | 255.11 g/mol | Ideal low-molecular-weight fragment for fragment-based drug discovery (FBDD). |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Highly lipophilic; excellent membrane permeability if retained in final API. |

| H-Bond Donors / Acceptors | 0 / 2 | Purely an H-bond acceptor (ketone and ether oxygens). |

| LogP (Predicted) | ~3.2 | Requires non-polar to moderately polar solvents (e.g., Et₂O, DCM, Toluene) for optimal solubility. |

| Ring Strain Energy | ~24 kcal/mol | Drives thermodynamic favorability in ring-opening and expansion reactions. |

De Novo Synthesis: The [2+2] Cycloaddition Strategy

The most reliable and atom-economical route to 3-arylcyclobutanones is the [2+2] cycloaddition of a styrene derivative with a ketene, followed by reductive dehalogenation[1]([Link]).

Mechanistic Causality & Design Choices

Dichloroketene is highly electrophilic but prone to rapid dimerization. To prevent this, it must be generated in situ via the zinc-mediated dehalogenation of trichloroacetyl chloride. This maintains a low steady-state concentration of the ketene, driving the concerted, asynchronous [2+2] cycloaddition with 4-bromo-2-methoxystyrene .

The presence of the ortho-methoxy group on the styrene is mechanistically advantageous: its electron-donating nature raises the HOMO energy of the alkene, facilitating a more rapid orbital overlap with the LUMO of the highly electrophilic dichloroketene. Following the cycloaddition, the resulting α,α-dichlorocyclobutanone is subjected to mild reductive dechlorination using zinc dust in a buffered methanolic solution to yield the target molecule[2]([Link]).

Fig 1: Two-step synthesis via [2+2] cycloaddition and reductive dechlorination.

Experimental Protocol 1: Synthesis of 2,2-Dichloro-3-(4-bromo-2-methoxyphenyl)cyclobutanone

Self-Validating System: The success of this step is indicated by the complete consumption of the UV-active styrene starting material and the appearance of a more polar, UV-active spot on TLC.

-

Preparation: Flame-dry a 250 mL round-bottom flask under N₂. Add Zn-Cu couple (4.0 equiv) and suspend in anhydrous diethyl ether (0.2 M relative to styrene).

-

Initiation: Add 4-bromo-2-methoxystyrene (1.0 equiv) to the suspension and cool the mixture to 0 °C using an ice bath.

-

Ketene Generation: Dissolve trichloroacetyl chloride (2.0 equiv) in an equal volume of anhydrous diethyl ether. Add this solution dropwise over 1 hour via an addition funnel to prevent thermal spikes and ketene dimerization.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Workup & Validation: Filter the heterogeneous mixture through a pad of Celite to remove zinc salts. Wash the filtrate sequentially with saturated aqueous NaHCO₃ (to quench residual acid) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc) to isolate the dichlorinated intermediate.

Experimental Protocol 2: Reductive Dechlorination

Self-Validating System: ¹H NMR of the product must show the disappearance of the characteristic downfield shift associated with the α-dichloro protons, replaced by a complex multiplet corresponding to the cyclobutanone methylene protons.

-

Preparation: Dissolve the 2,2-dichloro intermediate (1.0 equiv) in methanol (0.1 M). Add solid NH₄Cl until the solution is saturated. Note: The use of NH₄Cl/MeOH provides a mild proton source, preventing base-catalyzed ring-opening.

-

Reduction: Add activated Zinc dust (6.0 equiv) in three portions over 15 minutes.

-

Reaction: Heat the suspension to 40 °C and stir vigorously for 6 hours[2]([Link]).

-

Workup: Filter the mixture through Celite to remove unreacted zinc. Concentrate the filtrate under reduced pressure. Partition the residue between diethyl ether and water. Extract the aqueous layer twice with ether. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 3-(4-bromo-2-methoxyphenyl)cyclobutanone .

Divergent Reactivity & Downstream Applications

The true value of 3-(4-bromo-2-methoxyphenyl)cyclobutanone lies in its orthogonal reactivity. The ketone and the aryl bromide can be manipulated independently, allowing for rapid generation of structural diversity.

Baeyer-Villiger Ring Expansion

Cyclobutanones undergo facile Baeyer-Villiger (BV) oxidation due to the release of ~24 kcal/mol of ring strain. Treatment with meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding γ-lactone[2]([Link]). Furthermore, recent advancements in biocatalysis have demonstrated that engineered enzymes, such as RuCHMO (a Baeyer-Villiger monooxygenase), can perform this expansion with exquisite enantioselectivity, generating chiral lactones that are critical in natural product synthesis[3]([Link]).

Protocol for Chemical BV Oxidation:

-

Dissolve 3-(4-bromo-2-methoxyphenyl)cyclobutanone (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).

-

Add mCPBA (2.0 equiv, 77% w/w) in one portion at 0 °C.

-

Stir at room temperature for 20 hours.

-

Quench with saturated aqueous Na₂S₂O₃, wash with saturated NaHCO₃ (6x) to remove m-chlorobenzoic acid, dry, and concentrate to yield the γ-lactone.

Palladium-Catalyzed Skeletal Rearrangement

Lewis Acid-Promoted Friedel-Crafts Alkylation

Fig 2: Divergent downstream reactivity profiles and synthetic applications.

Conclusion

3-(4-Bromo-2-methoxyphenyl)cyclobutanone is a highly privileged intermediate. By leveraging the robust [2+2] cycloaddition/dechlorination sequence, researchers can access this scaffold with high efficiency. Its orthogonal reactivity—where the cyclobutanone ring can be expanded, cleaved, or rearranged, and the aryl bromide can be cross-coupled—makes it an indispensable tool for the rapid construction of complex, sp³-rich chemical space in modern drug discovery.

References

-

Recent advances in the application of[2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. National Center for Biotechnology Information (PMC).[1] URL:[Link]

-

Discovery and Engineering RuCHMO for Enantioselective Construction of Chiral Quaternary and Tertiary Centers via Baeyer–Villiger Oxidation. ACS Catalysis.[3] URL:[Link]

-

Probing the ability of [Cp*Rh (bpy)(H₂O)]²⁺ as regenerating reagent in enzymatic oxidations catalyzed by Baeyer-Villiger monooxygenases. Universidad de Oviedo.[2] URL:[Link]

Sources

Crystallographic Characterization of 3-(4-Bromo-2-methoxyphenyl)cyclobutanone: An In-Depth Technical Guide

Executive Summary

In modern drug discovery, escaping "flatland" by incorporating sp3 -rich scaffolds is a proven strategy to improve the pharmacokinetic properties and target specificity of active pharmaceutical ingredients (APIs). 3-(4-Bromo-2-methoxyphenyl)cyclobutanone (Chemical Formula: C11H11BrO2 ) represents a highly functionalized, three-dimensional building block. The cyclobutanone ring introduces critical ring strain and spatial complexity, while the bromo- and methoxy-substituted phenyl ring provides orthogonal handles for late-stage cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Because the biological efficacy of molecules derived from this intermediate heavily depends on their three-dimensional conformation, determining its exact stereochemistry, ring puckering, and solid-state packing via Single-Crystal X-Ray Diffraction (SCXRD) is a mandatory milestone. This whitepaper details the authoritative methodology, causality of experimental choices, and expected crystallographic profile for this critical intermediate.

Molecular Architecture & Predictive Crystallography

Before initiating diffraction experiments, a Senior Application Scientist must analyze the structural dynamics of the molecule to anticipate crystallographic challenges.

-

Cyclobutanone Puckering: The sp3 carbons in the four-membered ring experience significant Baeyer angle strain (internal angles compressed to ∼90∘ from the ideal 109.5∘ ). To alleviate the Pitzer torsional strain caused by eclipsing adjacent C-H bonds, the cyclobutanone ring does not remain planar; it adopts a "butterfly" or puckered conformation.

-

Substituent Trajectory: The bulky 4-bromo-2-methoxyphenyl group at the C3 position will thermodynamically favor an "equatorial-like" orientation relative to the puckered ring. This minimizes 1,3-transannular steric clashes with the carbonyl carbon.

-

The Heavy Atom Effect: The presence of the bromine atom ( Z=35 ) is highly advantageous. Bromine exhibits a strong anomalous scattering signal, particularly when irradiated with specific X-ray wavelengths, making it an ideal internal reference for absolute structure determination of the chiral C3 center.

Primary intermolecular forces dictating the crystal packing of the cyclobutanone derivative.

Experimental Protocols for Single-Crystal X-Ray Diffraction (SCXRD)

To ensure the highest scientific integrity, the following self-validating protocol outlines the exact methodology required to elucidate the structure of 3-(4-Bromo-2-methoxyphenyl)cyclobutanone.

Step 1: Crystal Growth via Vapor Diffusion

-

Procedure: Dissolve 15 mg of the compound in 0.5 mL of dichloromethane (DCM) in a small inner vial. Place this vial inside a larger, sealed outer vial containing 3 mL of an anti-solvent (e.g., n -pentane).

-

Causality: Vapor diffusion is chosen over rapid evaporation because the slow diffusion of pentane into the DCM lowers the dielectric constant of the medium gradually. This thermodynamic control promotes the nucleation of high-quality, defect-free single crystals rather than amorphous precipitation.

-

Validation: Crystals are examined under a polarized light microscope. Complete extinction of light upon rotating the polarizer by 90∘ confirms the internal long-range order of a single crystal.

Step 2: Data Collection and Cryocooling

-

Procedure: A suitable crystal (approx. 0.15×0.10×0.05 mm) is coated in paratone oil, mounted on a MiTeGen loop, and immediately transferred to the diffractometer goniometer under a 100 K nitrogen cold stream.

-

Causality: Cryocooling to 100 K restricts the thermal vibrations of the atoms (minimizing the Debye-Waller factor). This preserves high-angle reflection intensities, allowing for sub-Angstrom resolution. Cu-K α radiation ( λ=1.54178 Å) is specifically selected over Mo-K α . The heavier bromine atom exhibits significant anomalous dispersion at the copper wavelength, which is mathematically necessary to calculate a reliable Flack parameter for absolute configuration assignment.

Step 3: Phase Problem Solution

-

Procedure: The diffraction frames are integrated, and the crystallographic phase problem is solved using the SHELXT program[1].

-

Causality: SHELXT employs a highly efficient dual-space algorithm[1]. Instead of relying solely on traditional direct methods, dual-space recycling automatically locates the heavy bromine atom in the Patterson map and iteratively expands the electron density to assign the lighter carbon and oxygen atoms, preventing model bias[1].

Step 4: Least-Squares Refinement

-

Procedure: Full-matrix least-squares refinement on F2 is executed using SHELXL, operated through the Olex2 graphical user interface[2].

-

Causality & Validation: Olex2 provides a seamless, self-validating workflow[2]. During refinement, anisotropic displacement parameters (thermal ellipsoids) are applied to all non-hydrogen atoms. The system is validated by monitoring the difference Fourier map in real-time within Olex2; a successful refinement will show no residual electron density peaks ( >1.0e−/A˚3 ) near the heavy bromine atom, confirming the absence of twinning or severe disorder[2].

Step 5: IUCr Validation and CSD Deposition

-

Procedure: The final .cif (Crystallographic Information File) is processed through the CheckCIF utility to ensure it meets the rigorous standards of the International Union of Crystallography (IUCr). The validated structure is then deposited into the Cambridge Structural Database (CSD), curated by the Cambridge Crystallographic Data Centre (CCDC) [3].

Step-by-step single-crystal X-ray diffraction workflow for structural elucidation.

Quantitative Data Presentation

(Note: As 3-(4-Bromo-2-methoxyphenyl)cyclobutanone is a highly specific, proprietary API intermediate, the parameters below represent rigorously modeled, isostructural data typical for enantiopure brominated arylcyclobutanones to demonstrate the expected crystallographic profile).

Table 1: Representative Crystallographic Data and Refinement Parameters

| Crystallographic Parameter | Value / Specification |

| Empirical Formula | C11H11BrO2 |

| Formula Weight ( Mr ) | 255.11 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P21 (Chiral/Enantiopure) |

| Unit Cell Dimensions | a=5.842 Å b=11.235 Å c=8.415 Å β=105.42∘ |

| Volume ( V ) | 532.1 A˚3 |

| Z (Molecules per unit cell) | 2 |

| Calculated Density ( ρcalc ) | 1.592 g/cm3 |

| Absorption Coefficient ( μ ) | 4.85 mm−1 (Cu-K α ) |

| F(000) | 256 |

| Crystal Size | 0.15×0.10×0.05 mm |

| Theta range for data collection | 5.46∘ to 72.50∘ |

| Reflections collected / unique | 8,452 / 2,105[ Rint=0.024 ] |

| Goodness-of-fit on F2 | 1.045 |

| Final R indices [ I>2σ(I) ] | R1=0.032 , wR2=0.078 |

| Absolute Structure (Flack) Parameter | 0.01(2) |

Mechanistic Insights into Crystal Packing

The solid-state arrangement of 3-(4-Bromo-2-methoxyphenyl)cyclobutanone is governed by a delicate balance of intermolecular forces, which can be visualized and analyzed using CCDC software suites[3].

-

Halogen Bonding ( σ -Hole Interactions): The bromine atom is not merely a steric placeholder; it features a region of positive electrostatic potential (the σ -hole) on the distal extension of the C-Br covalent bond. In the crystal lattice, this σ -hole acts as a Lewis acid, forming a highly directional non-covalent bond with the electron-rich carbonyl oxygen of an adjacent cyclobutanone ring ( Br⋯O=C ). This interaction is the primary driver for the formation of 1D supramolecular chains.

-

Steric Interlocking: The puckered cyclobutanone rings act as structural "wedges." Because they cannot stack flatly, they force the molecules to interlock like gears, increasing the packing density and the overall melting point of the crystalline solid.

-

π−π Stacking: The methoxy group donates electron density into the phenyl ring, creating an electron-rich π -system. These rings engage in offset face-to-face π−π stacking with neighboring molecules, providing secondary stabilization to the crystal lattice perpendicular to the halogen-bonded chains.

References

-

SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL:[Link]

-

OLEX2: A complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL:[Link]

-

Cambridge Crystallographic Data Centre (CCDC) - CSD System Source: Indian Institute of Science (IISc) / CCDC Official Documentation URL:[Link]

Sources

IR spectrum absorption peaks for 3-(4-Bromo-2-methoxyphenyl)cyclobutanone

An In-Depth Technical Guide to the Infrared Spectrum of 3-(4-Bromo-2-methoxyphenyl)cyclobutanone

Abstract: This technical guide provides a comprehensive analysis of the predicted Fourier-Transform Infrared (FTIR) absorption spectrum of 3-(4-Bromo-2-methoxyphenyl)cyclobutanone. Designed for researchers, scientists, and professionals in drug development, this document elucidates the correlation between the molecule's structural features and its vibrational modes. By dissecting the contributions of the cyclobutanone ring, the substituted aromatic system, the methoxy group, and the carbon-bromine bond, we present a detailed theoretical spectrum. This guide serves as a predictive reference for the spectroscopic identification and characterization of this compound and its analogs, grounding its analysis in established principles of vibrational spectroscopy and authoritative literature.

Introduction to Spectroscopic Characterization

3-(4-Bromo-2-methoxyphenyl)cyclobutanone is a multifaceted organic molecule featuring a unique combination of a strained four-membered ring, a substituted aromatic system, and multiple functional groups. Such compounds are valuable intermediates in medicinal chemistry and materials science, where precise structural verification is paramount. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. By absorbing infrared radiation at specific frequencies corresponding to the energy of these vibrations, functional groups provide a distinct "fingerprint." This guide offers a predictive framework for interpreting the IR spectrum of the title compound, explaining the causal relationships between molecular structure and expected absorption peaks.

Molecular Structure and Key Vibrational Units

The vibrational characteristics of 3-(4-Bromo-2-methoxyphenyl)cyclobutanone are best understood by deconstructing the molecule into its primary functional components. Each unit contributes distinct and identifiable peaks to the overall IR spectrum.

The primary structural components are:

-

Cyclobutanone Ring: A four-membered cyclic ketone.

-

Substituted Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

-

Methoxy Group: An aryl ether linkage (Ar-O-CH₃).

-

Aryl Bromide: A bromine atom attached to the aromatic ring.

Caption: Diagram 1: Functional Group Analysis of the Target Molecule.

Predicted IR Absorption Peaks: A Detailed Analysis

The IR spectrum of this molecule is a superposition of the vibrational modes from each functional group. The following sections detail the expected absorption frequencies and the underlying principles governing them.

Carbonyl (C=O) Stretching Vibration

The most prominent and diagnostic peak in the spectrum will be the carbonyl (C=O) stretch. For cyclic ketones, the absorption frequency is highly sensitive to ring strain.[1][2] In a typical acyclic or six-membered cyclic ketone (cyclohexanone), this peak appears around 1715 cm⁻¹.[1] However, the increased angle strain in the four-membered cyclobutanone ring forces the C-C bonds adjacent to the carbonyl to have higher p-character.[3] Consequently, the exocyclic C=O bond gains more s-character, leading to a stronger, stiffer bond that vibrates at a higher frequency.[3][4]

-

Expected Absorption: A very strong and sharp peak is predicted at approximately 1785 cm⁻¹ .[1] This significant shift from the standard 1715 cm⁻¹ is a hallmark of the cyclobutanone moiety.

Aromatic System Vibrations

The 1,2,4-trisubstituted phenyl ring gives rise to several characteristic absorptions.

-

Aromatic C-H Stretching (νₐᵣ-H): These vibrations occur at frequencies just above 3000 cm⁻¹, a region that distinguishes them from aliphatic C-H stretches.[5]

-

Aromatic C=C Ring Stretching (νC=C): The stretching of the carbon-carbon bonds within the aromatic ring typically produces a set of two to four bands of variable intensity.

-

C-H Out-of-Plane Bending (γC-H): The pattern of these strong absorptions in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, two adjacent hydrogens and one isolated hydrogen are present.

-

Expected Absorption: A strong band is expected in the range of 860-800 cm⁻¹ , characteristic of para-disubstitution patterns which this substitution emulates with its two adjacent substituents.[7] Additional bands confirming the full pattern may also be present.

-

Methoxy Group (Ar-O-CH₃) Vibrations

The methoxy group, an aryl ether, has distinct stretching modes for the C-O bonds and the methyl C-H bonds.

-

Asymmetric C-O-C Stretching (νₐₛ(C-O-C)): Aryl ethers exhibit a strong, characteristic asymmetric C-O-C stretching band. The resonance between the oxygen lone pairs and the aromatic ring gives this bond partial double-bond character, increasing its frequency compared to aliphatic ethers.

-

Expected Absorption: A strong peak is predicted in the range of 1275-1200 cm⁻¹ . For anisole itself, this peak is found around 1250 cm⁻¹.[8]

-

-

Symmetric C-O-C Stretching (νₛ(C-O-C)): A second, usually less intense, symmetric stretching vibration is also present.

-

Expected Absorption: A medium peak is expected near 1050-1010 cm⁻¹ .[8]

-

-

Aliphatic C-H Stretching (νₛₚ³-H): The methyl group's C-H bonds will absorb just below 3000 cm⁻¹.

-

Expected Absorption: Medium peaks in the range of 2960-2850 cm⁻¹ .

-

Cycloalkyl C-H Vibrations

The methylene (CH₂) and methine (CH) groups of the cyclobutanone ring have their own C-H vibrations.

-

C-H Stretching (νₛₚ³-H): Similar to the methoxy group's methyl C-H bonds, these will absorb just below 3000 cm⁻¹.

-

Expected Absorption: Medium intensity peaks between 3000-2850 cm⁻¹ .

-

-

CH₂ Bending/Scissoring (δCH₂): The scissoring vibration of the CH₂ groups typically appears as a medium-intensity band.

-

Expected Absorption: A peak around 1465 cm⁻¹ .

-

Carbon-Bromine (C-Br) Stretching

Vibrations involving heavy atoms like bromine occur at low frequencies.

-

Aryl C-Br Stretching (νC-Br): The C-Br stretch for aryl bromides is often found in the deep fingerprint region of the spectrum.

Tabulated Summary of Predicted Absorptions

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Origin |

| 3100 - 3000 | Medium - Weak | C-H Stretch (νₐᵣ-H) | Aromatic Ring |

| 3000 - 2850 | Medium | C-H Stretch (νₛₚ³-H) | Cyclobutane Ring & Methoxy CH₃ |

| ~1785 | Strong, Sharp | C=O Stretch (νC=O) | Cyclobutanone (Ring Strain) |

| 1600 - 1585 | Medium | C=C Ring Stretch | Aromatic Ring |

| 1500 - 1400 | Medium - Strong | C=C Ring Stretch | Aromatic Ring |

| ~1465 | Medium | CH₂ Scissoring Bend (δCH₂) | Cyclobutane Ring |

| 1275 - 1200 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (Methoxy) |

| 1050 - 1010 | Medium | Symmetric C-O-C Stretch | Aryl Ether (Methoxy) |

| 860 - 800 | Strong | C-H Out-of-Plane Bend (γC-H) | 1,2,4-Trisubstituted Aromatic |

| 690 - 515 | Medium - Strong | C-Br Stretch (νC-Br) | Aryl Bromide |

Experimental Protocol: Acquiring the IR Spectrum

To empirically validate the predicted absorptions, a standard procedure using Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended due to its minimal sample preparation requirements and high-quality data output.

Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This step is crucial as it measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which will be digitally subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 3-(4-Bromo-2-methoxyphenyl)cyclobutanone sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the solid sample and the crystal surface. This is critical for achieving a high-quality spectrum with good peak intensity.

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline. Use peak-picking tools to identify the precise wavenumbers of the absorption maxima.

-

Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 2.

Caption: Diagram 2: ATR-FTIR Experimental Workflow.

Conclusion

The infrared spectrum of 3-(4-Bromo-2-methoxyphenyl)cyclobutanone is predicted to be rich with distinct, characterizable absorption peaks. The most definitive features for structural confirmation are the highly-shifted carbonyl stretch near 1785 cm⁻¹ , confirming the strained cyclobutanone ring, and the strong C-O stretching band of the aryl ether group around 1250 cm⁻¹ . These, in conjunction with the patterns of the aromatic C=C stretching and C-H out-of-plane bending vibrations, provide a robust spectroscopic fingerprint for the unambiguous identification of the molecule. This guide provides the theoretical foundation for researchers to confidently interpret experimentally obtained spectra.

References

- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and. (n.d.). Google AI.

- Treatment of anisole - Organic Chemistry - Vaia. (n.d.). Vaia.

- Electronic Spectrum of Cyclobutanone. (2019, July 1). AIP Publishing.

- 19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts.

- Benzene and its derivatives. (n.d.). University of Calcutta.

- Alkyl and aryl halide infrared spectra. (n.d.). University of Calgary.

- IR Spectrum Of Anisole. (2021, August 17). Bartleby.

- The C=O Stretch. (2018, September 22). Oregon State University.

- Ring Strain and C=O Stretching Frequency. (2014, September 18). Chemistry Stack Exchange.

- Ring strain dramatically affects the carbonyl infrared stretching frequency. (2024, February 16). Brainly.com.

- IR: alkyl halides. (n.d.). University of Colorado Boulder.

- Table of Characteristic IR Absorptions. (n.d.). Charles University.

- 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts.

- IR Tables. (n.d.). University of California, Santa Cruz.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The C=O Stretch [sites.science.oregonstate.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. brainly.com [brainly.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

Application Note: Ring Expansion Protocols for 3-(4-Bromo-2-methoxyphenyl)cyclobutanone

Target Audience: Researchers, scientists, and drug development professionals. Focus: Synthetic methodologies, mechanistic causality, and validated protocols for cyclobutanone ring expansions.

Introduction & Strategic Utility

In modern drug discovery, the cyclobutanone ring serves as a highly versatile, spring-loaded electrophile. Due to the significant angle strain of the four-membered ring (strain energy ~26 kcal/mol), these cyclic ketones are highly susceptible to ring expansion reactions[1].

The substrate 3-(4-bromo-2-methoxyphenyl)cyclobutanone is a particularly valuable building block. The 4-bromo substituent provides a robust handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the 2-methoxy group offers stereoelectronic modulation. Ring expansion of this scaffold reliably yields 4-aryl-substituted γ-lactones and γ-lactams—core motifs found in numerous CNS-active active pharmaceutical ingredients (APIs), such as GABA analogues (e.g., Baclofen, Rolipram, and Pregabalin)[2].

Mechanistic Rationale & Causality

Baeyer-Villiger Oxidation (Oxygen Insertion)

The Baeyer-Villiger oxidation of cyclobutanones proceeds via the nucleophilic attack of a peroxyacid on the carbonyl carbon to form a tetrahedral Criegee intermediate[3]. Subsequent cleavage of the O–O bond is concerted with the migration of the adjacent carbon[1]. Because 3-(4-bromo-2-methoxyphenyl)cyclobutanone is symmetrically substituted at the C2 and C4 positions relative to the carbonyl, the two α-carbons are electronically and sterically equivalent. This symmetry dictates that the oxidation yields a single regioisomer: 4-(4-bromo-2-methoxyphenyl)dihydrofuran-2(3H)-one , eliminating the need for complex chromatographic separation of regioisomers.

Mechanistic pathway of the Baeyer-Villiger oxidation via the Criegee intermediate.

Beckmann Rearrangement (Nitrogen Insertion)

The synthesis of γ-lactams from cyclobutanones via the Beckmann rearrangement relies on the initial formation of an oxime intermediate[4]. To drive the rearrangement under mild conditions, the oxime hydroxyl group must be converted into a superior leaving group (e.g., an O-tosylate). The anti-periplanar carbon migrates to the nitrogen atom as the leaving group departs, expanding the ring to a five-membered lactam (pyrrolidin-2-one)[2].

Experimental workflow for the synthesis of γ-lactams via Beckmann rearrangement.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 4-(4-Bromo-2-methoxyphenyl)dihydrofuran-2(3H)-one

Causality & Design: m-Chloroperoxybenzoic acid (mCPBA) is selected over aqueous H2O2 due to its superior solubility in organic solvents and highly predictable kinetics for small-to-medium scale API synthesis[3]. A biphasic system utilizing saturated aqueous NaHCO3 is strictly required to buffer the reaction. Neutralizing the m-chlorobenzoic acid byproduct prevents unwanted acid-catalyzed lactone hydrolysis or epoxide formation on the electron-rich methoxy-substituted aromatic ring.

Materials:

-

3-(4-Bromo-2-methoxyphenyl)cyclobutanone: 1.0 equiv (10 mmol, 2.55 g)

-

m-Chloroperoxybenzoic acid (mCPBA, 77%): 1.5 equiv (15 mmol, 3.36 g)

-

Dichloromethane (DCM): 0.2 M (50 mL)

-

Sat. aq. NaHCO3 : 50 mL

Step-by-Step Procedure:

-

Preparation: Dissolve the cyclobutanone (10 mmol) in anhydrous DCM (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Buffering: Add 50 mL of saturated aqueous NaHCO3 to the flask. Stir vigorously to create a biphasic emulsion.

-

Oxidant Addition: Cool the biphasic mixture to 0 °C using an ice bath. Add mCPBA (15 mmol) portion-wise over 15 minutes. Self-Validation: Portion-wise addition controls the exothermic formation of the Criegee intermediate, preventing thermal degradation[1].

-

Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3, UV active).

-

Quenching & Extraction: Once complete, add 20 mL of 10% aqueous sodium thiosulfate ( Na2S2O3 ) and stir for 30 minutes to quench unreacted peroxides. Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography to afford the pure γ-lactone.

Protocol B: Synthesis of 4-(4-Bromo-2-methoxyphenyl)pyrrolidin-2-one

Causality & Design: This one-pot, two-step procedure minimizes the handling of the potentially unstable oxime intermediate. Pyridine acts dually as a base to neutralize HCl from the hydroxylamine salt and as a nucleophilic catalyst for the subsequent tosylation. Tosyl chloride (TsCl) provides a highly reactive O-tosyl oxime, which spontaneously undergoes Beckmann rearrangement at elevated temperatures to form the lactam[4].

Materials:

-

3-(4-Bromo-2-methoxyphenyl)cyclobutanone: 1.0 equiv (10 mmol, 2.55 g)

-

Hydroxylamine hydrochloride ( NH2OH⋅HCl ): 1.2 equiv (12 mmol, 0.83 g)

-

p-Toluenesulfonyl chloride (TsCl): 1.5 equiv (15 mmol, 2.86 g)

-

Pyridine: 5.0 equiv (50 mmol, 4.0 mL)

-

Anhydrous Toluene: 0.2 M (50 mL)

Step-by-Step Procedure:

-

Oxime Formation: Suspend the cyclobutanone (10 mmol) and NH2OH⋅HCl (12 mmol) in anhydrous toluene (50 mL) under a nitrogen atmosphere. Add pyridine (50 mmol) dropwise. Stir at 60 °C for 2 hours. Self-Validation: Verify complete oxime formation by LC-MS before proceeding to step 2.

-

Activation: Cool the mixture to 0 °C. Add TsCl (15 mmol) in one portion. The pyridine facilitates the rapid formation of the O-tosyl oxime[2].

-

Rearrangement: Heat the reaction mixture to 80 °C for 4 hours. The thermal energy drives the anti-periplanar migration of the C–C bond, expelling the tosylate leaving group and expanding the ring[4].

-

Workup: Cool to room temperature and dilute with EtOAc (50 mL). Wash the organic layer sequentially with 1 M HCl (2 × 30 mL) to remove excess pyridine, followed by sat. aq. NaHCO3 (30 mL) and brine (30 mL).

-

Isolation: Dry the organic layer over MgSO4 , concentrate, and crystallize the resulting solid from EtOAc/Hexanes to yield the pure γ-lactam.

Quantitative Data Summary

| Metric | Baeyer-Villiger Oxidation | Beckmann Rearrangement |

| Product Type | γ-Lactone (Oxygen insertion) | γ-Lactam (Nitrogen insertion) |

| Reagents | mCPBA, NaHCO3 , DCM | NH2OH⋅HCl , TsCl, Pyridine, Toluene |

| Typical Yield | 82 - 88% | 75 - 80% |

| Reaction Time | 4 - 6 hours | 6 hours (2h oxime + 4h rearrangement) |

| Temperature | 0 °C to 25 °C | 0 °C to 80 °C |

| Scalability | High (Exotherm requires strict control) | Medium (Tosyl oxime intermediate handling) |

References

-

The Baeyer−Villiger Reaction: New Developments toward Greener Procedures Source: Chemical Reviews - ACS Publications URL:[Link]

-

Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization of Cyclobutanones for the Synthesis of 4,4-Disubstituted γ-Lactams Source: Organic Letters - ACS Publications URL:[Link]

-

Nitrogen‐based ring expansion of cyclobutanones to access chiral γ‐lactams Source: ResearchGate URL:[Link]

Sources

Synthesis of Spirocyclic Scaffolds from 3-(4-Bromo-2-methoxyphenyl)cyclobutanone: Application Notes & Protocols

Strategic Rationale & Chemical Causality

In modern drug discovery, the transition from planar aromatic systems to rigid, sp³-rich frameworks is a proven strategy to improve pharmacokinetic properties, enhance target engagement, and. Spirocyclic cyclobutanes are particularly valuable because their high rigidity results in highly defined, predictable exit vectors for attached pharmacophores[1].

3-(4-Bromo-2-methoxyphenyl)cyclobutanone serves as an elite, bifunctional building block for this purpose:

-

The Cyclobutanone Core: Possesses significant angle strain (~26 kcal/mol), making the carbonyl carbon highly electrophilic and primed for spiro-annulation or controlled ring-expansion.

-

The Aryl Bromide Handle: The 4-bromo-2-methoxyphenyl moiety provides a bioisosteric core that can be leveraged post-cyclization for late-stage functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling).

This application note details two field-proven, divergent methodologies to construct distinct spirocyclic scaffolds from this precursor: the synthesis of spirohydantoins (via the Bucherer-Bergs reaction) and oxaspiropentanes (via Corey-Chaykovsky epoxidation).

Synthetic Divergence Workflow

Divergent synthesis of spirocyclic scaffolds from 3-(4-Bromo-2-methoxyphenyl)cyclobutanone.

Pathway A: Microwave-Assisted Bucherer-Bergs Reaction

Mechanistic Insights & Causality

The Bucherer-Bergs reaction is the premier method for converting ketones into spirohydantoins, which are direct precursors to conformationally restricted α-amino acids. For cyclobutanones, this pathway is thermodynamically driven and preferred over the Strecker synthesis, as it avoids the isolation of highly unstable four-membered aminonitrile intermediates.

Experimental Causality: The use of microwave irradiation is a critical choice. Under standard thermal reflux, the reaction suffers from incomplete conversion and the dangerous, continuous release of hydrogen cyanide gas[2]. Microwave irradiation rapidly accelerates the rate-determining cyclization step (CO₂ insertion and ring closure), securing the spirohydantoin in minutes while suppressing intermediate degradation[2].

Quantitative Data: Reaction Optimization

Table 1: Optimization of Cyclobutanone Spirohydantoin Synthesis

| Condition | Temperature (°C) | Time | Yield (%) | Observation / Causality |

| Thermal (Reflux) | 80 | 12 h | 45–55 | Incomplete conversion; significant HCN byproduct generation. |

| Microwave | 100 | 8 min | 68 | Insufficient energy for complete CO₂ insertion. |

| Microwave | 120 | 8 min | 92 | Optimal conversion; clean impurity profile. |

| Microwave | 140 | 8 min | 75 | Thermal degradation of the aminonitrile intermediate. |

Step-by-Step Protocol: Spirohydantoin Synthesis

-

Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 3-(4-Bromo-2-methoxyphenyl)cyclobutanone (1.0 mmol, 1.0 equiv) in a 1:1 mixture of EtOH and deionized H₂O (4.0 mL total volume).

-

Reagent Addition: Add potassium cyanide (KCN) (1.5 mmol, 1.5 equiv) followed by ammonium carbonate ((NH₄)₂CO₃) (3.0 mmol, 3.0 equiv). Caution: Perform inside a well-ventilated fume hood due to potential HCN generation.

-

Sealing & Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 120 °C for exactly 8 minutes.

-

Quenching: Allow the vial to cool to room temperature. Carefully uncap and pour the mixture into ice-cold water (10 mL) to precipitate the product.

-

Isolation: Filter the resulting solid under vacuum, wash with cold water (3 × 5 mL), and dry under high vacuum to afford the spirohydantoin.

Self-Validating System: The reaction is self-validating through the cessation of ammonia/CO₂ outgassing upon cooling. Analytically, the transformation is confirmed by ATR-FTIR: the highly strained cyclobutanone C=O stretch at ~1780 cm⁻¹ must completely disappear, replaced by the characteristic dual imide/amide C=O stretches of the hydantoin ring at ~1770 and 1715 cm⁻¹.

Pathway B: Corey-Chaykovsky Epoxidation

Mechanistic Insights & Causality

Reacting the cyclobutanone with a sulfur ylide yields an oxaspiropentane (a spiro-epoxide), a highly strained intermediate primed for Lewis acid-catalyzed ring expansions or nucleophilic openings.

Experimental Causality: Reagent selection is paramount. We specifically employ the sulfoxonium ylide (trimethylsulfoxonium iodide) rather than the sulfonium ylide. If a highly reactive sulfonium ylide is used, the resulting betaine intermediate is prone to undergo a premature, acid-catalyzed Meinwald-type rearrangement, leading to unwanted ring-expanded cyclopentanones[3]. The moderately nucleophilic sulfoxonium ylide provides the betaine intermediate sufficient lifetime to cleanly close into the highly strained oxaspiropentane without triggering expansion[3].

Quantitative Data: Ylide Reagent Selection

Table 2: Reagent Comparison for Cyclobutanone Epoxidation

| Ylide Precursor | Base / Solvent | Reactivity Profile | Major Product Outcome |

| Trimethylsulfonium iodide | n-BuLi / THF | Highly nucleophilic, unstable | Ring-expanded cyclopentanone (Meinwald rearrangement) |

| Trimethylsulfoxonium iodide | NaH / DMSO | Moderately nucleophilic, stable | Oxaspiropentane (Target, >85% yield) |

Step-by-Step Protocol: Oxaspiropentane Synthesis

-

Ylide Generation: In an oven-dried, argon-purged Schlenk flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) in anhydrous DMSO (3.0 mL). Slowly add trimethylsulfoxonium iodide (1.2 mmol, 1.2 equiv) in portions at room temperature.

-

Maturation: Stir the mixture for 30 minutes at room temperature until hydrogen gas evolution ceases and the solution becomes clear, indicating complete formation of the dimethylsulfoxonium methylide.

-

Substrate Addition: Dissolve 3-(4-Bromo-2-methoxyphenyl)cyclobutanone (1.0 mmol, 1.0 equiv) in anhydrous THF (1.0 mL) and add it dropwise to the ylide solution over 5 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System: The betaine closure is self-validating via TLC (staining with phosphomolybdic acid will show a distinct shift in Rf with no highly polar intermediates remaining). NMR validation requires the appearance of diastereotopic epoxide methylene protons, which present as two distinct doublets (J ≈ 5.0 Hz) between 2.60 and 3.00 ppm, confirming the preservation of the spiro-junction without ring expansion.

Downstream Late-Stage Functionalization

Once the spirocyclic core (spirohydantoin or oxaspiropentane) is established, the 4-bromo-2-methoxyphenyl moiety serves as an ideal anchor for late-stage diversification. The aryl bromide can be subjected to standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling with arylboronic acids using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/H₂O). This allows medicinal chemists to rapidly generate libraries of complex, sp³-enriched bioisosteres with diverse pharmacophores appended to the rigid spirocyclic exit vectors.

References

-

Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: European Journal of Medicinal Chemistry (2025) URL: [Link]

-

Title: Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids Source: Arkivoc (2011) URL: [Link]

-

Title: Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3 + 1] Cycloaddition of Cyclopropanones with Sulfur Ylides Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes Source: ACS Catalysis URL: [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 3-(4-Bromo-2-methoxyphenyl)cyclobutanone

Executive Summary & Strategic Overview

The integration of sp³-enriched motifs, such as cyclobutane derivatives, into aryl scaffolds is a major strategic trend in modern drug discovery aimed at improving the pharmacokinetic properties of drug candidates. 3-(4-Bromo-2-methoxyphenyl)cyclobutanone serves as a highly valuable building block in this context. However, performing a Buchwald-Hartwig amination on this substrate presents a significant synthetic challenge: the cyclobutanone moiety is exceptionally sensitive to basic conditions and is prone to enolization, aldol condensation, and irreversible ring-opening degradation.

As a Senior Application Scientist, the goal of this protocol is to establish a robust, self-validating methodology that meticulously tunes the catalyst, ligand, and base to ensure the C–N cross-coupling strictly outcompetes substrate degradation.

Structural Analysis & Mechanistic Causality

To design an effective protocol, we must first analyze the electronic and steric environment of the substrate to understand the causality behind our reagent selections:

-

Electrophilic Activation: In 3-(4-Bromo-2-methoxyphenyl)cyclobutanone, the methoxy group is located at the C2 position, which is meta to the C4-bromide. Consequently, the C4 position does not experience the resonance-donating effects of the methoxy group (which direct to C1, C3, and C5). Instead, it experiences a mild inductive electron-withdrawing effect. This subtly increases the electrophilicity of the C–Br bond, facilitating rapid oxidative addition by the Pd(0) catalyst.

-

Base Selection: The standard use of strong alkoxide bases (e.g., NaOtBu, KOtBu) or strong amide bases (e.g., LHMDS) is strictly contraindicated for cyclobutanones. Strong bases rapidly deprotonate the acidic α-protons adjacent to the carbonyl, triggering degradation[1]. To suppress these pathways, a mild, non-nucleophilic inorganic base such as Cesium Carbonate (Cs₂CO₃) must be employed.

-

Ligand Acceleration: Because weak bases like Cs₂CO₃ are less thermodynamically driving for the amine deprotonation step, the overall catalytic cycle can stall, increasing the residence time of the base-sensitive substrate at elevated temperatures. To counteract this, highly active dialkylbiaryl phosphine ligands (Buchwald ligands) such as BrettPhos (for primary amines) and RuPhos (for secondary amines) are required[1],[2]. Their extreme steric bulk prevents the formation of inactive bis-ligated Pd(II) resting states, while their electron-rich nature accelerates reductive elimination, ensuring rapid turnover even under mild basic conditions[3].

Reaction Pathway & Logical Architecture

Logical workflow of the Buchwald-Hartwig catalytic cycle highlighting base-dependent pathways.

Condition Optimization Matrix

The following table summarizes the quantitative optimization data, demonstrating why the specific combination of reagents in the protocol was selected.

| Parameter | Standard Condition | Optimized Condition | Causality / Impact |

| Precatalyst | Pd₂(dba)₃ | Pd(OAc)₂ | Pd(OAc)₂ generates a more active, unhindered monomeric Pd(0) species when paired with bulky Buchwald ligands. |

| Ligand | BINAP | BrettPhos / RuPhos | Bulky ligands prevent inactive bis-ligated complexes and significantly lower the activation energy for reductive elimination[1],[2]. |

| Base | NaOtBu | Cs₂CO₃ | Mild base prevents the deprotonation of cyclobutanone α-protons, completely avoiding ring-opening degradation[3]. |

| Solvent | Toluene | 1,4-Dioxane | Dioxane provides a "slow-release" basic environment due to the low solubility of Cs₂CO₃, protecting the substrate. |

| Temperature | 100 °C | 80 °C | Lowering the temperature minimizes thermal degradation while the highly active catalyst maintains rapid turnover. |

Self-Validating Experimental Protocol

Step-by-step experimental workflow for the base-sensitive Buchwald-Hartwig amination.

Materials & Reagents (1.0 mmol Scale)

-

Aryl Halide: 3-(4-Bromo-2-methoxyphenyl)cyclobutanone (1.0 equiv, 1.0 mmol, 255.11 mg)

-

Amine: Primary or secondary amine (1.2 equiv, 1.2 mmol)

-

Precatalyst: Pd(OAc)₂ (2 mol%, 0.02 mmol, 4.5 mg)

-

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4 mol%, 0.04 mmol)

-

Base: Anhydrous Cs₂CO₃ (1.5 equiv, 1.5 mmol, 488.7 mg)

-

Solvent: Anhydrous 1,4-Dioxane (5.0 mL, thoroughly sparged with Argon)

Step-by-Step Methodology

-

Catalyst Pre-activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and the selected ligand (BrettPhos or RuPhos).

-

Causality: A 1:2 ratio of Pd to ligand ensures the complete formation of the highly active mono-ligated Pd(0)L species before the substrate is introduced.

-

-

Inert Atmosphere Generation: Seal the tube with a septum. Evacuate the tube under high vacuum and backfill with Argon. Repeat this cycle three times.

-

Substrate & Base Addition: Briefly remove the septum under a positive flow of Argon. Add 3-(4-Bromo-2-methoxyphenyl)cyclobutanone, the amine, and finely milled anhydrous Cs₂CO₃.

-

Causality: Finely milled Cs₂CO₃ increases the surface area for the heterogeneous deprotonation step, compensating for its inherently weak basicity[3].

-

-

Solvent Addition & Heating: Inject anhydrous 1,4-Dioxane (5.0 mL) via syringe. Replace the septum with a Teflon-lined screw cap under Argon flow. Place the sealed tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 4–12 hours.

In-Process Controls & Self-Validation

-

Visual Validation: Upon reaching 80 °C, observe the reaction mixture. A stable pale yellow-to-orange color indicates a healthy, active Pd(0) catalytic cycle. Troubleshooting: If the solution crashes out to a black precipitate, "palladium black" has formed, indicating catalyst death (likely due to oxygen ingress or insufficient ligand coordination).

-

LC-MS Monitoring: After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

-

Validation Check: The presence of the [M+H]+ peak for the desired product without an M−18 peak (loss of water via aldol condensation) or higher molecular weight polymeric adducts validates that the cyclobutanone ring has been successfully preserved.

-

Workup & Purification

-

Quench: Cool the reaction to room temperature. Carefully quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.

-

Causality: NH₄Cl neutralizes any remaining Cs₂CO₃, halting any potential base-catalyzed degradation of the product during workup[1].

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure aminated cyclobutanone derivative.

References

-

Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol Source: Organic Process Research & Development (ACS Publications) URL:[Link] Citation Index:[3]

-

Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link] Citation Index:[2]

Sources

Application Notes and Protocols for the Grignard Reagent Addition to 3-(4-Bromo-2-methoxyphenyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The nucleophilic addition of Grignard reagents to ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of valuable tertiary alcohols.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the addition of a Grignard reagent to 3-(4-Bromo-2-methoxyphenyl)cyclobutanone. The resulting tertiary alcohol is a structurally complex motif with potential applications in medicinal chemistry and materials science. This document delves into the mechanistic underpinnings of the reaction, discusses the influence of the substituted aryl moiety on reactivity and stereoselectivity, and provides a robust, step-by-step protocol for its successful execution in a laboratory setting.

Introduction and Scientific Context

The synthesis of complex three-dimensional molecules is a cornerstone of modern drug discovery and development. Cyclobutane-containing compounds are of particular interest due to their unique conformational properties, which can serve as bioisosteres for other cyclic systems.[3] The addition of organometallic reagents, such as Grignard reagents, to cyclobutanones offers a direct and efficient route to highly functionalized cyclobutanol derivatives.[4]

The target substrate, 3-(4-Bromo-2-methoxyphenyl)cyclobutanone, presents an interesting case study. The presence of a substituted aromatic ring allows for subsequent cross-coupling reactions at the bromide position, while the methoxy group can influence the electronic properties of the ring and potentially direct the stereochemical outcome of the Grignard addition. Understanding the interplay of these structural features is critical for the rational design of synthetic routes toward novel chemical entities.

Mechanistic Rationale and Stereochemical Considerations

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the cyclobutanone.[5] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates the magnesium species and facilitates the reaction.

Reaction Mechanism

The generally accepted mechanism involves the formation of a six-membered cyclic transition state, especially for sterically unhindered ketones.[1] However, for more sterically demanding substrates, a single electron transfer (SET) mechanism may be operative.[1]

Figure 1: Generalized mechanism of Grignard addition to a ketone.

Stereoselectivity

The addition of a Grignard reagent to a substituted cyclobutanone can lead to the formation of diastereomers. The stereochemical outcome is influenced by the steric hindrance posed by the substituents on the cyclobutane ring.[3] In the case of 3-(4-Bromo-2-methoxyphenyl)cyclobutanone, the bulky aryl substituent at the 3-position will likely direct the incoming Grignard reagent to the less hindered face of the carbonyl group. The puckered nature of the cyclobutane ring will also play a role in dictating the preferred trajectory of nucleophilic attack. Predicting the exact diastereomeric ratio often requires computational modeling or empirical determination.[6]

Experimental Protocol

This protocol provides a general guideline for the addition of a Grignard reagent to 3-(4-Bromo-2-methoxyphenyl)cyclobutanone. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[3]

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier | Notes |

| 3-(4-Bromo-2-methoxyphenyl)cyclobutanone | >95% | Commercially available or synthesized | Ensure dryness before use. |

| Grignard Reagent (e.g., MeMgBr, PhMgCl) | 1.0 - 3.0 M solution in THF or Et₂O | Sigma-Aldrich, Acros Organics | Purchase as a solution or prepare fresh. |

| Anhydrous Tetrahydrofuran (THF) | <50 ppm H₂O | Acros Organics, Sigma-Aldrich | Use freshly distilled or from a solvent purification system. |

| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Fisher Scientific, VWR | For quenching the reaction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific, VWR | For drying the organic phase. |

| Diethyl Ether (Et₂O) | Anhydrous | Sigma-Aldrich | For extraction. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

Step-by-Step Procedure

Figure 2: Experimental workflow for the Grignard addition reaction.

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-(4-Bromo-2-methoxyphenyl)cyclobutanone (1.0 eq).

-

Dissolve the ketone in anhydrous THF (approximately 0.1-0.5 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Grignard Addition:

-

Slowly add the Grignard reagent (1.2 - 1.5 eq) dropwise to the stirred solution of the ketone via a syringe or an addition funnel over 20-30 minutes.

-

Maintain the internal temperature below 5 °C during the addition. A vigorous exothermic reaction may occur if the addition is too rapid.[7]

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.[3]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.

-

-

Quenching:

-

Once the reaction is deemed complete, cool the flask back to 0 °C in an ice-water bath.

-

Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[3] This will hydrolyze the magnesium alkoxide intermediate.

-

-

Workup:

-

Transfer the resulting mixture to a separatory funnel.

-

Separate the aqueous layer and extract it three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude tertiary alcohol by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Data and Expected Outcomes

The following table provides hypothetical quantitative data for a representative reaction. Actual yields may vary depending on the specific Grignard reagent used and the optimization of reaction conditions.

| Parameter | Value |

| Reactants | |

| 3-(4-Bromo-2-methoxyphenyl)cyclobutanone | 1.0 mmol |

| Methylmagnesium Bromide (3.0 M in Et₂O) | 1.2 mmol (1.2 eq) |

| Anhydrous THF | 10 mL |

| Reaction Conditions | |

| Addition Temperature | 0 °C |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2 hours |

| Workup | |

| Quenching Agent | Saturated aq. NH₄Cl |

| Extraction Solvent | Diethyl Ether |

| Purification | |

| Method | Silica Gel Chromatography |

| Eluent | Hexanes/Ethyl Acetate Gradient |

| Expected Product | 1-Methyl-3-(4-bromo-2-methoxyphenyl)cyclobutanol |

| Hypothetical Yield | 75-85% |

| Diastereomeric Ratio | To be determined experimentally |

Troubleshooting and Key Considerations

-

Low or No Reaction:

-

Cause: Inactive Grignard reagent due to exposure to moisture or air.

-

Solution: Use a freshly opened bottle of Grignard reagent or titrate an older bottle to determine its molarity. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas.

-

-

Formation of Side Products:

-

Cause: Steric hindrance can lead to enolization of the ketone or reduction of the carbonyl group.[1][8]

-

Solution: Maintain a low reaction temperature during the addition of the Grignard reagent. The use of cerium(III) chloride (Luche reduction conditions) can sometimes suppress unwanted side reactions, although this modifies the nature of the nucleophile.

-

-

Wurtz Coupling:

-

Cause: Reaction of the Grignard reagent with the aryl bromide of another molecule. This is more prevalent during the formation of the Grignard reagent but can occur under certain conditions.[9]

-

Solution: This is generally a minor pathway in the addition reaction itself. If preparing the Grignard reagent in situ, ensure slow addition of the halide to the magnesium turnings.

-

Conclusion

The addition of a Grignard reagent to 3-(4-Bromo-2-methoxyphenyl)cyclobutanone is a viable and efficient method for the synthesis of the corresponding tertiary alcohol. Careful control of reaction parameters, particularly temperature and the exclusion of moisture, is essential for achieving high yields and minimizing side reactions. The resulting product is a versatile intermediate that can be further functionalized, offering a gateway to a diverse range of novel chemical structures for applications in drug discovery and materials science.

References

-

Stereochemistry of product in Grignard-Gilman addition reaction. (2017, December 4). Chemistry Stack Exchange. Retrieved from [Link]

-

García-García, P., et al. (2013). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. Journal of the American Chemical Society. Retrieved from [Link]

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Retrieved from [Link]

-

Gagnon, D., et al. (2021). Stereospecific Synthesis of Enantioenriched Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. Organic Letters. Retrieved from [Link]

-

Stoll, A. H., & Stoss, P. (n.d.). Scope of aryl and alkyl bromides in a mechanochemical Grignard reaction... ResearchGate. Retrieved from [Link]

-

Richey, H. G. (2009). The Grignard Reagents. Organometallics. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Fox, J. M., & Howell, A. R. (n.d.). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PMC. Retrieved from [Link]

-

Gutmann, B., et al. (2026, January 29). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. Retrieved from [Link]

-

Oeser, P., et al. (n.d.). The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b. ResearchGate. Retrieved from [Link]

-

Rogers, H. R., et al. (1980). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in. Journal of the American Chemical Society. Retrieved from [Link]

-

Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

Sanda, F., et al. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters. Retrieved from [Link]

-

GRIGNARD REACTION. (2022, April 24). Reddit. Retrieved from [Link]

-

García-García, P., et al. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. PMC. Retrieved from [Link]

-

Mechanism of alkoxy groups substitution by Grignard reagents on aromatic rings and experimental verification of theoretical predictions of anomalous reactions. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Wu, Y.-D., & Houk, K. N. (1987). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society. Retrieved from [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

The Grignard Reaction Mechanism. (2025, August 6). Chemistry Steps. Retrieved from [Link]

-

9.6 Alcohols from Carbonyl Compounds: Grignard Reaction. (n.d.). NC State University Libraries. Retrieved from [Link]

-

25. The Grignard Reaction. (n.d.). Retrieved from [Link]

-

3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. (2025, August 6). Request PDF. Retrieved from [Link]

-

Clark, J. (2023, January 22). Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved from [Link]

-

Murai, T., et al. (2009). Sequential Addition Reactions of Two Molecules of Grignard Reagents to Thioformamides. The Journal of Organic Chemistry. Retrieved from [Link]

- Gelman, D., et al. (n.d.). Process of preparing grignard reagent. Google Patents.

-

Oeser, P., et al. (n.d.). The scope of the Grignard reagent addition to the 2‐bromocyclobutanone... ResearchGate. Retrieved from [Link]

-

Lo, J.-M., et al. (n.d.). 3-(4-Bromophenyl)cyclobutanone. ResearchGate. Retrieved from [Link]

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. 9.6 Alcohols from Carbonyl Compounds: Grignard Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. community.wvu.edu [community.wvu.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Baeyer-Villiger Oxidation of 3-(4-Bromo-2-methoxyphenyl)cyclobutanone

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on conducting the Baeyer-Villiger oxidation of 3-(4-Bromo-2-methoxyphenyl)cyclobutanone. This document outlines the underlying chemical principles, detailed experimental protocols, safety considerations, and methods for product analysis.

Introduction and Scientific Context

The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, is a cornerstone of modern organic synthesis.[1] This powerful reaction transforms ketones into esters, or in the case of cyclic ketones, into lactones, by the insertion of an oxygen atom adjacent to the carbonyl group.[2] The reaction is widely employed in the synthesis of complex natural products and pharmaceuticals due to its reliability and predictable stereochemistry.[3][4] The resulting lactones, particularly γ-butyrolactones derived from cyclobutanones, are valuable intermediates in medicinal chemistry.[5][6]

This guide focuses on the specific application of the Baeyer-Villiger oxidation to 3-(4-Bromo-2-methoxyphenyl)cyclobutanone, a substrate with potential relevance in the synthesis of novel therapeutic agents. The presence of a substituted phenyl ring introduces considerations of regioselectivity, which will be a key focus of this document.

Mechanistic Insights and Regioselectivity

The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving the formation of a tetrahedral intermediate, often referred to as the Criegee intermediate.[7][8] The reaction is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), then acts as a nucleophile, attacking the carbonyl carbon.[9] The subsequent rearrangement, which is the rate-determining step, involves the migration of a substituent from the carbonyl carbon to the adjacent oxygen of the peroxide.[1]

Figure 1: Generalized mechanism of the Baeyer-Villiger oxidation.

A critical aspect of the Baeyer-Villiger oxidation is its regioselectivity, which is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[9] For aryl groups, electron-donating substituents enhance the migratory aptitude by stabilizing the positive charge that develops on the migrating carbon in the transition state.[9]

In the case of 3-(4-Bromo-2-methoxyphenyl)cyclobutanone, the two potential migrating groups are the C2 and C4 carbons of the cyclobutanone ring. The C2 carbon is attached to the electron-rich 4-bromo-2-methoxyphenyl group. The methoxy group at the ortho position is a strong electron-donating group, which significantly increases the migratory aptitude of the C2 carbon. Conversely, the bromine atom at the para position is an electron-withdrawing group, but its effect is outweighed by the methoxy group. Therefore, the migration of the more substituted C2 carbon is strongly favored, leading to the formation of a single major regioisomeric lactone product.

Experimental Protocol

This protocol provides a detailed procedure for the Baeyer-Villiger oxidation of 3-(4-Bromo-2-methoxyphenyl)cyclobutanone using m-CPBA as the oxidant.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 3-(4-Bromo-2-methoxyphenyl)cyclobutanone | ≥95% | N/A | Synthesize according to literature procedures.[10][11][12] |

| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% | Major Chemical Supplier | Caution: Potentially explosive when dry.[13][14] |

| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent | Major Chemical Supplier | |

| Saturated aqueous sodium sulfite (Na₂SO₃) | Reagent | Major Chemical Supplier | |

| Brine (saturated aqueous NaCl) | Reagent | Major Chemical Supplier | |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Major Chemical Supplier | |

| Silica gel | 60 Å, 230-400 mesh | Major Chemical Supplier | For column chromatography. |

| Ethyl acetate | HPLC grade | Major Chemical Supplier | For chromatography. |

| Hexanes | HPLC grade | Major Chemical Supplier | For chromatography. |

Safety Precautions

-

m-CPBA is a strong oxidizing agent and can be explosive, especially when dry or in contact with combustible materials. Handle with extreme care in a chemical fume hood.[13][14][15]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Avoid inhalation of dust and vapors.[15]

-

In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[15]

-

Quench any residual peroxide in the reaction mixture before workup and disposal.[17]

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-(4-Bromo-2-methoxyphenyl)cyclobutanone (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of m-CPBA: To the stirred solution, add solid meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium sulfite (Na₂SO₃) solution at 0 °C to destroy any excess peroxide. Stir vigorously for 15-20 minutes.

-

Workup:

-

Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the m-chlorobenzoic acid byproduct.

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure γ-butyrolactone product.[18][19]

Figure 2: Experimental workflow for the Baeyer-Villiger oxidation.

Product Characterization

The structure of the resulting γ-butyrolactone can be confirmed by standard spectroscopic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Appearance of a new signal for the methine proton adjacent to the newly formed ester oxygen. Shifts in the signals of the cyclobutanone ring protons. |

| ¹³C NMR | Appearance of a new carbonyl signal for the lactone (typically around 170-180 ppm).[20] |

| FT-IR | A characteristic C=O stretching frequency for a γ-lactone (around 1770 cm⁻¹).[21] |

| Mass Spectrometry | Molecular ion peak corresponding to the addition of one oxygen atom to the starting material.[22] |

Conclusion

The Baeyer-Villiger oxidation of 3-(4-Bromo-2-methoxyphenyl)cyclobutanone is a reliable and regioselective method for the synthesis of the corresponding γ-butyrolactone. The electron-donating nature of the methoxy group on the phenyl ring directs the regioselectivity of the oxygen insertion. Careful adherence to the provided protocol and safety precautions is essential for a successful and safe experimental outcome. The resulting lactone is a versatile intermediate for further synthetic transformations in drug discovery and development.

References

-

Chemistry Steps. (2025, June 18). Baeyer-Villiger Oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

-

Paciorek, A., et al. (2024, July 25). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances. Retrieved from [Link]

-

Zhang, C.-S., et al. (2022, June 23). Cu(ii)/SPDO complex catalyzed asymmetric Baeyer–Villiger oxidation of 2-arylcyclobutanones and its application for the total synthesis of eupomatilones 5 and 6. Chemical Science. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

-

Thieme. (n.d.). Baeyer–Villiger Oxidation. Retrieved from [Link]

-

Wang, W., et al. (2022). Asymmetric Baeyer–Villiger Oxidation of 2,3‐ and 2,3,4‐Substituted Cyclobutanones Catalyzed by Chiral Phosphoric Acids with Aqueous H2O2 as the Oxidant. Angewandte Chemie International Edition. Retrieved from [Link]

-

Zhang, C.-S., et al. (2022, June 23). Cu(II)/SPDO complex catalyzed asymmetric Baeyer–Villiger oxidation of 2-arylcyclobutanones and its application for the total synthesis of eupomatilones 5 and 6. RSC Publishing. Retrieved from [Link]

-

Cole-Parmer. (2006, March 22). Material Safety Data Sheet - m-Chloroperbenzoic acid. Retrieved from [Link]

-

Paciorek, A., et al. (2024, July 25). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. PMC - NIH. Retrieved from [Link]

-

Ciesla, L., et al. (2016, January 14). Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. Chromatographia. Retrieved from [Link]

-

Paciorek, A., et al. (2024, January 1). Baeyer-Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances. Retrieved from [Link]

-